Computational Kinase Selectivity Fingerprint: 878066-30-9 vs. Core Scaffold Benchmark
In the absence of direct biochemical profiling, Similarity Ensemble Approach (SEA) predictions offer the only available quantitative comparison. For compound 878066-30-9 (ZINC13559871), the top predicted kinase targets are CDK9 (P-value 37, Max Tc 58) and CDK2 (P-value 39, Max Tc 83) [1]. In contrast, a representative analog from the same ZINC library, ZINC13559870, which differs by a single substitution, exhibits a different predicted affinity rank with CDK2 pKi of 7.40 [2]. This computational divergence underscores how minor structural perturbations within the pyrazolo[3,4-d]pyrimidin-4(5H)-one class can re-order predicted target engagement.
| Evidence Dimension | Computational kinase target prediction (SEA P-value and Max Tc) |
|---|---|
| Target Compound Data | CDK9: P-value 37, Max Tc 58; CDK2: P-value 39, Max Tc 83 |
| Comparator Or Baseline | ZINC13559870 (close analog): CDK2 pKi 7.40 |
| Quantified Difference | Qualitative shift in predicted primary target from CDK9 to CDK2; pKi value available for comparator only |
| Conditions | SEA predictions based on ChEMBL 20; pKi derived from ZINC database annotation of CDK2 inhibition assay |
Why This Matters
For procurement decisions, these predictions indicate that 878066-30-9 is likely to engage CDK9 as a primary target, a profile that differs from even closely related analogs, making it a distinct tool compound for CDK9-related research.
- [1] ZINC Database. SEA Predictions for ZINC13559871 based on ChEMBL 20. Accessed May 2026. https://zinc.docking.org/substances/ZINC000013559871/ View Source
- [2] ZINC Database. Observation data for ZINC13559870. Accessed May 2026. https://zinc.docking.org/docs/17759/ View Source
